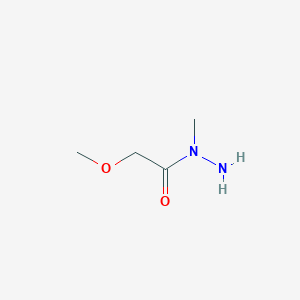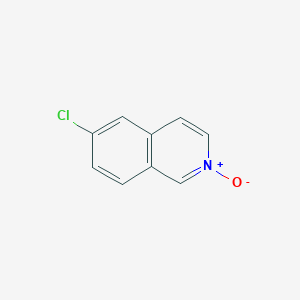
4-diazoheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diazoheptane-3,5-dione (4-DHD) is an organic compound with a variety of applications in biological and chemical research. It is a diazo compound, meaning it contains two nitrogen atoms in place of a carbon-carbon double bond, and is a colorless solid that is soluble in organic solvents. 4-DHD has been used in a variety of research applications, including synthesis of organic compounds, inorganic chemistry, and drug development. It is also used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules.
Scientific Research Applications
4-diazoheptane-3,5-dione has been used in a variety of scientific research applications, including organic synthesis, inorganic chemistry, and drug development. It has been used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, 4-diazoheptane-3,5-dione has been used in the synthesis of fluorescent dyes, which have been used in the detection of proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-diazoheptane-3,5-dione is not fully understood. It is believed to act as a proton acceptor, which can facilitate the formation of a variety of compounds by the addition of a proton to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-diazoheptane-3,5-dione are not fully understood. It is believed that 4-diazoheptane-3,5-dione can act as an electron acceptor, which can facilitate the formation of a variety of compounds by the addition of an electron to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-diazoheptane-3,5-dione in laboratory experiments include its low cost and its availability in a variety of forms, such as powder, solution, and solid. It is also relatively stable and can be stored at room temperature. However, there are some limitations to using 4-diazoheptane-3,5-dione in laboratory experiments. It is highly reactive and can be hazardous if not handled properly. In addition, its reactivity can make it difficult to control the reaction conditions.
Future Directions
For the use of 4-diazoheptane-3,5-dione include further exploration of its potential applications in drug development and organic synthesis. In addition, further research is needed to understand the mechanism of action of 4-diazoheptane-3,5-dione and to develop new methods for its synthesis. Finally, further research is needed to understand the biochemical and physiological effects of 4-diazoheptane-3,5-dione and to identify potential therapeutic applications.
Synthesis Methods
4-diazoheptane-3,5-dione is synthesized by the reaction of a diazonium salt with a suitable nucleophile, such as an alcohol or amine. The reaction produces a diazo compound, which is then reduced to 4-diazoheptane-3,5-dione. The reaction is typically carried out in aqueous solution, and the reaction is catalyzed by a suitable base, such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
4-diazoheptane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKUWWFTGWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropionyldiazomethane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














